Benadrostin is a natural product isolated from the culture broth of the actinomycete Streptomyces flavovirens MH499-O'F1. [, ] It is classified as a poly(ADP-ribose) synthetase (PARP) inhibitor. [, ] Benadrostin has gained significant attention in scientific research for its ability to inhibit PARP, an enzyme involved in various cellular processes, including DNA repair, cell death, and inflammation. [, , , ]
The synthesis of Benadrostin involves the extraction from the fermentation broth of Streptomyces flavovirens. The process typically includes:
The synthesis parameters, including temperature, pH, and nutrient composition, can significantly affect the yield and purity of Benadrostin .
Benadrostin's molecular structure is characterized by the following features:
Spectral data obtained from nuclear magnetic resonance (NMR) and mass spectrometry confirm these structural characteristics. The presence of the hydroxyl group is particularly important for its interaction with biological targets .
Benadrostin participates in several chemical reactions relevant to its function as a poly(ADP-ribose) synthetase inhibitor:
These reactions are crucial for understanding how Benadrostin can modulate cellular responses under stress or damage conditions .
Benadrostin's mechanism of action primarily involves inhibition of PARPs, which play a critical role in DNA repair processes. By inhibiting these enzymes, Benadrostin leads to:
Research indicates that this inhibition can have therapeutic implications in cancer treatment by preventing tumor cells from repairing their DNA effectively .
Benadrostin has several scientific applications:
Poly(adenosine diphosphate-ribose) synthetase, now more commonly termed poly(adenosine diphosphate-ribose) polymerase, is a nuclear enzyme first identified independently by three research groups in 1966 [8]. This enzyme utilizes nicotinamide adenine dinucleotide as a substrate to synthesize poly(adenosine diphosphate-ribose) polymers, which play critical roles in DNA repair, genomic stability maintenance, and transcriptional regulation [5] [8]. Early inhibitors developed during the 1970s–1980s consisted primarily of nicotinamide analogs, such as 3-aminobenzamide. These first-generation inhibitors demonstrated moderate inhibition but suffered from low potency (millimolar-range half maximal inhibitory concentration values) and limited specificity, requiring high concentrations to achieve biological effects [5]. Their primary value resided in mechanistic studies that validated poly(adenosine diphosphate-ribose) synthetase as a therapeutic target.
The 1990s witnessed the development of second-generation inhibitors featuring quinazoline and phthalazinone scaffolds. Compounds such as 5-methyl-3,4-dihydroisoquinolin-1(2H)-one (PD128763) and 8-hydroxy-2-methylquinazoline-4(3H)-one (NU1025) exhibited approximately 50-fold greater potency than 3-aminobenzamide. Their enhanced efficacy stemmed from strategic incorporation of carboxamide groups that formed stable hydrogen bonds within the enzyme’s catalytic active site, particularly with residue Glu988 [5]. This period established critical structure-activity relationship principles that paved the way for modern poly(adenosine diphosphate-ribose) polymerase inhibitors.
Table 1: Generations of Poly(Adenosine Diphosphate-Ribose) Polymerase Inhibitors
Generation | Time Period | Key Examples | Potency (vs. 3-AB) | Key Limitations |
---|---|---|---|---|
First | 1970s–1980s | 3-aminobenzamide, Nicotinamide analogs | 1x (Reference) | Low potency, Non-specific effects |
Second | 1990s | PD128763, NU1025 | ~50x | Limited clinical translation |
Third | 2000s–Present | Olaparib, Rucaparib, Niraparib | >1000x | Resistance mechanisms |
Benadrostin emerged from targeted screening of actinomycete fermentation broths for poly(adenosine diphosphate-ribose) synthetase inhibitors. It was isolated from Streptomyces flavovirens strain MH499-O’F1, a Gram-positive, filamentous bacterium characterized by yellow-pigmented colonies and white-to-grey aerial mycelium [1] [4] [6]. This species grows optimally at 28–30°C on starch-mineral salt agar and belongs to the order Kitasatosporales, where it is renowned for producing bioactive metabolites, including actinomycin complexes [4] [9]. The strain was taxonomically identified through morphological, biochemical, and 16S ribosomal ribonucleic acid sequencing analyses (GenBank accession: DQ026635) [4] [9].
Fermentation involved culturing Streptomyces flavovirens in nutrient-rich media, followed by bioactivity-guided fractionation. Benadrostin was purified via sequential chromatography and solvent extraction, yielding colorless prismatic crystals [1] [6]. Physicochemical characterization established its molecular formula as C₈H₅NO₄, corresponding to a molecular weight of 179.13 g/mol [1] [3] [6]. Notably, this low molecular weight distinguishes it structurally from later synthetic poly(adenosine diphosphate-ribose) polymerase inhibitors, which typically feature larger polycyclic scaffolds.
Table 2: Characteristics of Streptomyces flavovirens
Characteristic | Description | Reference |
---|---|---|
Taxonomic Classification | Domain: Bacteria; Phylum: Actinomycetota; Class: Actinomycetes; Order: Kitasatosporales; Family: Streptomycetaceae | [4] |
Morphology | Yellow substrate mycelium; White/grey aerial hyphae; Smooth spores in rectiflexibilis chains | [4] [9] |
Growth Conditions | Optimal temperature: 28–30°C; Tolerates ≤2.5% sodium chloride; Utilizes starch | [4] |
Bioactive Metabolites | Produces actinomycin complexes and benadrostin | [4] [6] |
Benadrostin holds historical significance as one of the earliest naturally occurring poly(adenosine diphosphate-ribose) synthetase inhibitors with a defined mechanism. Enzymatic assays demonstrated competitive inhibition kinetics with a inhibition constant value of 34 micromolar against purified poly(adenosine diphosphate-ribose) synthetase [1] [6]. Though its potency was moderate compared to contemporary clinical inhibitors (e.g., olaparib’s nanomolar inhibition constant), it provided critical proof-of-concept that microbial natural products could target this enzyme. This discovery expanded screening paradigms for deoxyribonucleic acid repair inhibitors beyond synthetic chemistry libraries. Furthermore, benadrostin’s novel benzoxazine-dione scaffold diverged markedly from early nicotinamide mimics, offering new structural insights for inhibitor design [3]. Its identification validated actinomycetes as prolific sources of poly(adenosine diphosphate-ribose) synthetase inhibitors, later reinforced by discoveries like TA-3037A (a glutathione S-transferase inhibitor from actinomycetes) and RK-144171 (a benadrostin derivative) [3] [6].
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